
Ethyl 2-(4-fluoro-1H-pyrazol-1-YL)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-(4-Fluor-1H-pyrazol-1-yl)pyrimidin-5-carboxylat ist eine heterocyclische Verbindung, die sowohl Pyrazol- als auch Pyrimidinringe enthält.
Herstellungsmethoden
Die Synthese von Ethyl-2-(4-Fluor-1H-pyrazol-1-yl)pyrimidin-5-carboxylat beinhaltet typischerweise die Reaktion von 4-Fluor-1H-pyrazol mit Ethyl-2-chlorpyrimidin-5-carboxylat unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem polaren Lösungsmittel wie Dimethylformamid oder Tetrahydrofuran durchgeführt, wobei eine Base wie Kaliumcarbonat oder Natriumhydrid die nucleophile Substitutionsreaktion fördert. Das Reaktionsgemisch wird dann mehrere Stunden lang zum Rückfluss erhitzt, um eine vollständige Umwandlung zum gewünschten Produkt zu gewährleisten.
Vorbereitungsmethoden
The synthesis of Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate typically involves the reaction of 4-fluoro-1H-pyrazole with ethyl 2-chloropyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion to the desired product.
Analyse Chemischer Reaktionen
Ethyl-2-(4-Fluor-1H-pyrazol-1-yl)pyrimidin-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen das Fluoratom unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(4-Fluor-1H-pyrazol-1-yl)pyrimidin-5-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet, insbesondere solcher mit potenzieller entzündungshemmender, krebshemmender und antimikrobieller Aktivität.
Biologische Studien: Die Verbindung wird in Studien verwendet, um die Wechselwirkung von heterocyclischen Verbindungen mit biologischen Zielmolekülen wie Enzymen und Rezeptoren zu verstehen.
Industrielle Anwendungen: Es wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften wie Katalysatoren und Polymeren verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-(4-Fluor-1H-pyrazol-1-yl)pyrimidin-5-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielmolekülen wie Enzymen oder Rezeptoren. Die Pyrazol- und Pyrimidinringe in der Verbindung können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit den aktiven Zentren dieser Zielmoleküle bilden, was zu einer Hemmung oder Aktivierung ihrer biologischen Funktionen führt. Die genauen Pfade und molekularen Zielmoleküle können je nach spezifischer Anwendung und Struktur der Verbindung variieren.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings in the compound can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-(4-Fluor-1H-pyrazol-1-yl)pyrimidin-5-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Ethyl-2-(4-Chlor-1H-pyrazol-1-yl)pyrimidin-5-carboxylat: Ähnliche Struktur, aber mit einem Chloratom anstelle von Fluor, was seine Reaktivität und biologische Aktivität beeinflussen kann.
Ethyl-2-(4-Methyl-1H-pyrazol-1-yl)pyrimidin-5-carboxylat: Enthält eine Methylgruppe anstelle von Fluor, was seine chemischen Eigenschaften und Anwendungen beeinflussen kann.
Ethyl-2-(4-Nitro-1H-pyrazol-1-yl)pyrimidin-5-carboxylat: Das Vorhandensein einer Nitrogruppe kann die elektronischen Eigenschaften und die Reaktivität der Verbindung erheblich verändern.
Diese Vergleiche heben die einzigartigen Eigenschaften von Ethyl-2-(4-Fluor-1H-pyrazol-1-yl)pyrimidin-5-carboxylat hervor, insbesondere sein Potenzial für spezifische Wechselwirkungen mit biologischen Zielmolekülen und seine Vielseitigkeit in chemischen Reaktionen.
Eigenschaften
Molekularformel |
C10H9FN4O2 |
|---|---|
Molekulargewicht |
236.20 g/mol |
IUPAC-Name |
ethyl 2-(4-fluoropyrazol-1-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H9FN4O2/c1-2-17-9(16)7-3-12-10(13-4-7)15-6-8(11)5-14-15/h3-6H,2H2,1H3 |
InChI-Schlüssel |
XQNVFCOVUAMSQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1)N2C=C(C=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)
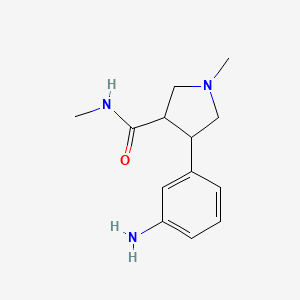
![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)


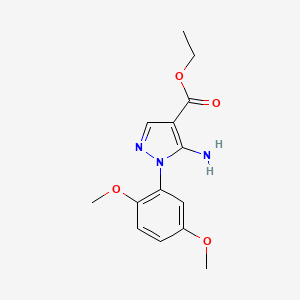
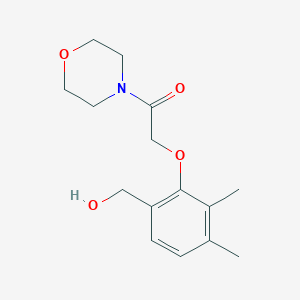
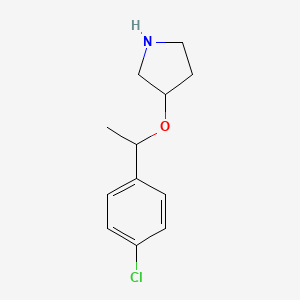

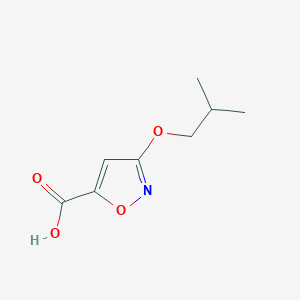
![6-(4-Ethoxy-3-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786678.png)
